molecular formula C14H11FN2O B14756959 2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile

2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile

Cat. No.: B14756959
M. Wt: 242.25 g/mol
InChI Key: VWOWBHRMBNFYBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile typically involves the reaction of 1-Bromo-4-(2-fluorophenoxy)benzene with appropriate reagents under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile involves its interaction with specific molecular targets, such as protein kinases . By inhibiting these enzymes, the compound can modulate various signaling pathways within cells, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its role as a building block for protein kinase inhibitors highlights its importance in medicinal chemistry and drug development .

Properties

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

2-[4-(2-fluorophenoxy)anilino]acetonitrile

InChI

InChI=1S/C14H11FN2O/c15-13-3-1-2-4-14(13)18-12-7-5-11(6-8-12)17-10-9-16/h1-8,17H,10H2

InChI Key

VWOWBHRMBNFYBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)NCC#N)F

Origin of Product

United States

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